

Application Note: Strategic Preparation of Chagreslactone Derivatives for SAR Profiling

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Compound of Interest

Compound Name: Chagreslactone

CAS No.: 799269-22-0

Cat. No.: B2766219

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Abstract & Strategic Overview

Chagreslactone is a cassane-type diterpenoid characterized by a tricyclic core fused to a lactone moiety (often a butenolide or pentenolide ring). Its structural complexity necessitates a divergent semi-synthetic approach rather than de novo total synthesis for rapid SAR generation.

The primary objective of this SAR campaign is to modulate the lipophilicity (LogP) and electrophilicity of the lactone warhead to enhance binding affinity toward the GFAT isomerase domain. This guide details the protocols for late-stage functionalization of the **Chagreslactone** scaffold, focusing on three "vectors" of modification:

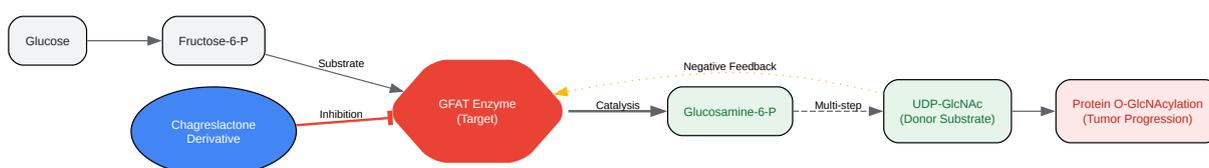
- Vector A: The Lactone Warhead (Michael acceptor tuning).
- Vector B: The Cassane Core (Hydroxyl/Acyl handles).
- Vector C: The Furan/Side-chain moiety (Metabolic stability).

Chemical Biology Context: The GFAT Target

The Hexosamine Biosynthetic Pathway (HBP) is the primary nutrient-sensing pathway in cancer cells. Its rate-limiting enzyme, GFAT, converts Fructose-6-phosphate (F6P) and Glutamine into Glucosamine-6-phosphate (GlcN6P).

- Mechanism of Action: **Chagreslactone** derivatives are hypothesized to act as competitive inhibitors or allosteric modulators, potentially mimicking the transition state of the glutamine hydrolysis or the F6P binding pocket.
- Therapeutic Goal: Reduction of UDP-GlcNAc pools, leading to decreased O-GlcNAcylation of oncogenic proteins (e.g., c-Myc, p53).

Visualization: HBP Pathway & Intervention Point



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Figure 1: The Hexosamine Biosynthetic Pathway highlighting GFAT as the intervention point for **Chagreslactone** derivatives.

Synthetic Protocols for SAR Generation

Strategy: Late-Stage Diversification

Due to the scarcity of the natural product, these protocols utilize semi-synthesis starting from isolated **Chagreslactone** (or abundant cassane precursors like caesalpinin).

Protocol A: C-Ring Hydroxyl Acylation (Solubility & Contact Tuning)

This protocol targets the secondary hydroxyl groups often present on the cassane core (e.g., C6 or C7 positions) to create ester prodrugs or explore hydrophobic pocket interactions.

Reagents:

- **Chagreslactone** (10 mg, ~0.025 mmol)
- Acid Anhydride or Acid Chloride (R-COCl) (1.5 equiv)
- DMAP (4-Dimethylaminopyridine) (0.1 equiv)
- Triethylamine (Et₃N) (3.0 equiv)
- Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

- Preparation: In a flame-dried 5 mL dram vial equipped with a magnetic stir bar, dissolve **Chagreslactone** in anhydrous DCM (1.0 mL).
- Activation: Add Et₃N and DMAP. Cool the solution to 0°C using an ice bath.
- Addition: Dropwise add the desired Acid Chloride (e.g., benzoyl chloride, acetyl chloride, or succinic anhydride for solubility).
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
 - Checkpoint: The starting material spot (lower R_f) should disappear, replaced by a less polar product.
- Workup: Quench with saturated NaHCO₃ (1 mL). Extract with DCM (3 x 2 mL). Dry combined organics over Na₂SO₄.
- Purification: Flash column chromatography (SiO₂, gradient 10% → 40% EtOAc/Hexanes).

Protocol B: Lactone Warhead Modification (Michael Acceptor Tuning)

The

-unsaturated lactone is the likely covalent warhead (reacting with Cysteine residues in GFAT). We will modify its electrophilicity.

Variant 1: C13-C15 Reduction (Saturating the Warhead - Negative Control) To validate if the unsaturated system is required for activity.

- Dissolve **Chagreslactone** (5 mg) in EtOAc.
- Add Pd/C (10% wt, 1 mg).
- Stir under H₂ atmosphere (balloon) for 2 hours.
- Filter through Celite and concentrate.

Variant 2: C16-Alkylation (Steric Probe)

- Dissolve **Chagreslactone** in THF at -78°C.
- Add LiHMDS (1.1 equiv) to generate the enolate.
- Add Methyl Iodide (MeI) or Allyl Bromide (1.2 equiv).
- Warm to RT slowly. Note: This tests the steric tolerance of the enzyme pocket near the warhead.

Protocol C: Furan Ring Oxidation (Metabolic Stability)

Many cassane diterpenes contain a furan ring which is a metabolic "hotspot" (rapid clearance by P450s). We convert this to a lactam or oxidized analog.

Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), DCM. Protocol:

- Treat **Chagreslactone** with m-CPBA (1.0 equiv) in DCM at 0°C.
- Quench with Na₂S₂O₃.
- Isolate the cis-enedione or hydroxyl-butenolide product.
 - Significance: This derivative often shows improved half-life () in microsomal stability assays.

Analytical Data Management

Organize SAR data to correlate structural changes with GFAT inhibitory potency ().

Table 1: Synthetic Conditions and Yields

Compound ID	Parent Scaffold	Modification Type	Reagents	Yield (%)	Purity (HPLC)
CL-001	Chagreslactone A	Native (Control)	N/A	N/A	>98%
CL-002	Chagreslactone A	C6-Acetylation	Ac ₂ O, Pyridine	88%	>95%
CL-003	Chagreslactone A	Warhead Saturation	H ₂ , Pd/C	92%	>95%

| CL-004 | **Chagreslactone A** | Furan Oxidation | m-CPBA | 65% | 90% |

Table 2: Biological Activity Profile (Hypothetical Data Structure) | Compound ID | GFAT Inhibition (

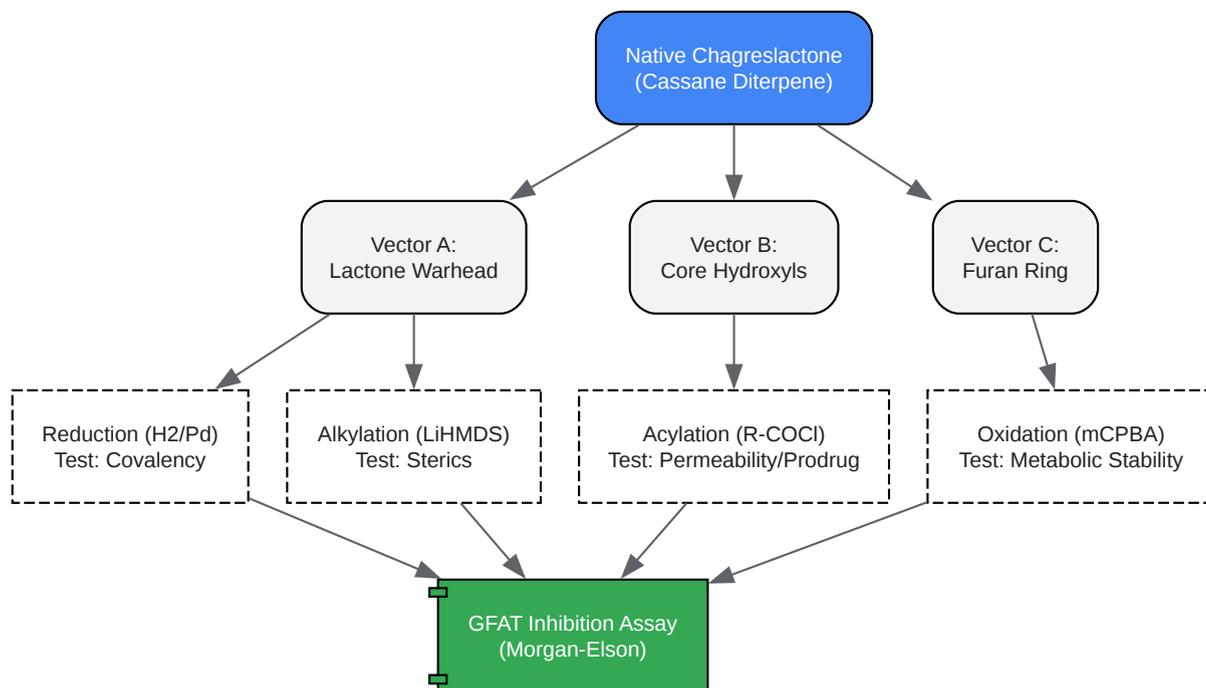
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M) | Antiproliferative (

, HeLa) | LogP (Calc) | Notes | | :--- | :--- | :--- | :--- | :--- | | CL-001 | 12.5 | 5.2 | 3.4 | Baseline activity | | CL-002 | 8.1 | 2.1 | 3.8 | Improved cell permeability | | CL-003 | >100 | >50 | 3.5 | Warhead essential for activity | | CL-004 | 25.0 | 10.5 | 2.9 | Improved solubility, lower potency |

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing derivatives based on the "Cassane Skeleton" logic.



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Figure 2: Divergent synthetic workflow for **Chagreslactone** SAR optimization.

Biological Validation Protocol: GFAT Assay

To validate the SAR, a robust enzymatic assay is required.

Protocol: Modified Morgan-Elson Assay

- Enzyme Prep: Recombinant human GFAT1 (expressed in *E. coli* or Sf9 cells).
- Reaction Mix:
 - Buffer: 50 mM PBS (pH 7.4), 1 mM DTT, 5 mM EDTA.
 - Substrates: 10 mM Fructose-6-phosphate, 10 mM Glutamine.
 - Inhibitor: **Chagreslactone** derivative (DMSO stock, final <1% DMSO).

- Incubation: Incubate enzyme + inhibitor for 15 min at 37°C before adding substrates (to test for covalent irreversible binding).
- Initiation: Add substrates and incubate for 30 min.
- Detection: Stop reaction by heating (100°C, 2 min). Add Acetyl-CoA and GNA1 enzyme (to convert GlcN6P to GlcNAc6P) or use colorimetric detection of glutamate production.
- Readout: Absorbance at 585 nm (if using Ehrlich's reagent method) or LC-MS quantification of UDP-GlcNAc.

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